molecular formula C6H2BrF3 B146875 1-Bromo-3,4,5-trifluorobenzene CAS No. 138526-69-9

1-Bromo-3,4,5-trifluorobenzene

Cat. No. B146875
CAS RN: 138526-69-9
M. Wt: 210.98 g/mol
InChI Key: HKJCELUUIFFSIN-UHFFFAOYSA-N
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Description

1-Bromo-3,4,5-trifluorobenzene, also known as 1-bromo-4,5-difluoro-3-trifluoromethylbenzene, is an aromatic compound belonging to the family of organofluorine compounds. It is a colorless liquid with a sweet, pungent odor and is soluble in most organic solvents. This compound has a wide range of applications, including its use as a reagent in organic synthesis, as a starting material for the production of pharmaceuticals, and as a catalyst in the production of polymers.

Scientific Research Applications

Organometallic Reactions and Functionalization

1-Bromo-3,4,5-trifluorobenzene is used in organometallic chemistry to achieve regiospecific functionalization. This involves the creation of benzoic acids through novel organometallic recipes such as deprotonation-triggered halogen migrations and site-discriminating competitive halogen-metal permutations (Heiss & Schlosser, 2003).

Photodissociation and Photochemical Studies

This compound has been a subject of interest in photochemical studies, particularly in understanding the C–Br photo-fragmentation process. Such studies are crucial for insights into the reaction mechanisms and activation energies in photodissociation (Borg, 2007).

Synthesis of Specialized Chemicals

Applications in Organic and Polymer Chemistry

This compound finds applications in organic synthesis and polymer chemistry. For example, it's involved in the synthesis of 1,3,5-triazido-2-bromo-4,6-dichlorobenzene, which may have wide practical use as a photoactive cross-linking reagent for polymer chemistry (Chapyshev & Chernyak, 2013).

Electrochemical Studies

The compound is also important in electrochemical studies, particularly in the context of fluorination of aromatic compounds. Such studies delve into the mechanisms of formation of fluorinated products and the side reactions involved in the electrochemical fluorination process (Horio et al., 1996).

Vibrational Spectroscopy

This compound is also studied in the field of vibrational spectroscopy to understand its spectral properties, which is crucial for various applications in material science and chemistry (Aralakkanavar et al., 1992).

Safety and Hazards

1-Bromo-3,4,5-trifluorobenzene is classified as a dangerous substance. It can cause skin irritation, serious eye damage, and is suspected of causing cancer . It is also toxic to aquatic life with long-lasting effects . It is a flammable liquid and vapor . Safety precautions include avoiding release to the environment, not handling until all safety precautions have been read and understood, and using personal protective equipment .

properties

IUPAC Name

5-bromo-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJCELUUIFFSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346346
Record name 1-Bromo-3,4,5-trifluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138526-69-9
Record name 5-Bromo-1,2,3-trifluorobenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3,4,5-trifluorobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-3,4,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346346
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Record name 1-bromo-3,4,5-trifluorobenzene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Benzene, 5-bromo-1,2,3-trifluoro
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 1-bromo-3,4,5-trifluorobenzene used in the synthesis of liquid crystals?

A: this compound serves as a key starting material in the multi-step synthesis of trans-4-[trans-4-(3,4,5-trifluorophenyl)cyclohexane]cyclohexane-1-ethylene, a liquid crystal compound []. This synthesis involves several reactions, including a Grignard reaction with 4,4′-dicyclohexanedione mono-ethylene ketal followed by dehydration, hydrogenation, deprotection, trans-conformation, and Wittig reactions []. The presence of the trifluorophenyl group, introduced via this compound, is crucial for the liquid crystal properties of the final compound.

Q2: Can this compound be used to create materials with potential applications in organic electronics?

A: Yes, research shows that this compound can be utilized in the synthesis of organic radicals exhibiting interesting electronic properties. For instance, it serves as the starting material for synthesizing a series of 1,3,5-triphenyl-6-oxoverdazyl radical derivatives bearing n-alkylsulfanyl groups []. These derivatives demonstrate columnar discotic behavior, a crucial property for charge transport in organic electronics. Furthermore, time-of-flight measurements on one of these derivatives revealed measurable hole mobility, further highlighting the potential of such compounds derived from this compound in organic electronic applications [].

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